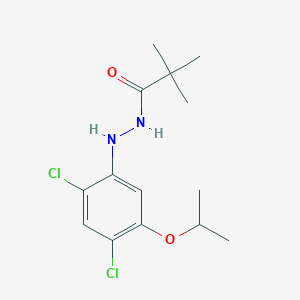

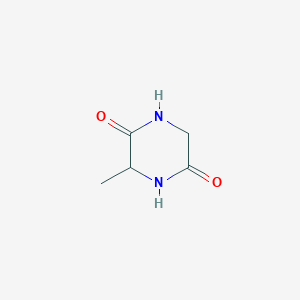

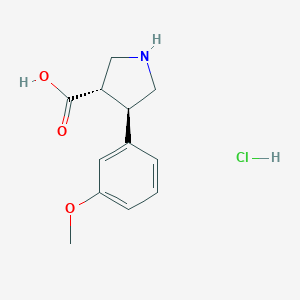

(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as "(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride," often involves multi-step processes that include condensation, cyclization, and functional group transformation reactions. For example, the synthesis of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one highlights the complexity and creativity required in the synthesis of pyrrolidine-based compounds (Nguyen & Dai, 2023).

Molecular Structure Analysis

The determination of the molecular structure of pyrrolidine derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed. For instance, the crystal structure of certain pyrrolidine derivatives has been elucidated, providing insight into their molecular conformation and intermolecular interactions (Zhu et al., 2009).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in a variety of chemical reactions, reflecting their reactive nature. These reactions can include acylation, oxidation, and addition reactions, which are essential for modifying the chemical structure and properties of the compounds for specific applications. For example, the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids demonstrates the versatility of pyrrolidine derivatives in chemical synthesis (Jones et al., 1990).

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine rings are frequently utilized in medicinal chemistry due to their ability to occupy pharmacophore space efficiently, contribute to stereochemistry, and enhance three-dimensional molecular coverage. This saturation allows for exploration of pharmacophore space, enhancing the drug's binding to its target. The versatility of the pyrrolidine scaffold is evidenced by its incorporation into compounds targeting various diseases, showcasing the potential utility of derivatives such as "(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride" in drug development (Li Petri et al., 2021).

Pyrrolidine and Biological Activity

The presence of a pyrrolidine ring in molecules is associated with a variety of biological activities, suggesting that compounds like "(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride" may possess significant pharmacological potential. For instance, modifications to the pyrrolidine ring, such as those in proline derivatives, can influence the biological activity of molecules, including their ability to interact with proteins enantioselectively, impacting the drug's effectiveness and specificity (Li Petri et al., 2021).

properties

IUPAC Name |

(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTOARBQRXVWBQ-VZXYPILPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CNCC2C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H]2CNC[C@H]2C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

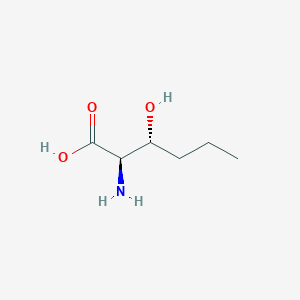

![2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B51580.png)